6-Bromo-4-methylpicolinaldehyde
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Overview
Description
6-Bromo-4-methylpicolinaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 6th position and a methyl group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylpicolinaldehyde typically involves the bromination of 4-methylpicolinaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 6-Bromo-4-methylpicolinic acid.
Reduction: 6-Bromo-4-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-methylpicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylpicolinaldehyde involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s bromine atom can participate in halogen bonding, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 4-Bromo-6-methylpicolinaldehyde
- 2-Formylnicotinic acid
- 3-Aminopicolinaldehyde
- 5-Aminopicolinaldehyde
Comparison: 6-Bromo-4-methylpicolinaldehyde is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H6BrNO |
---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
6-bromo-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3 |
InChI Key |
NUHSQYZABODZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C=O |
Origin of Product |
United States |
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